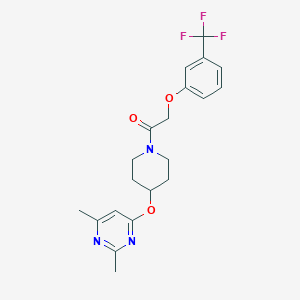

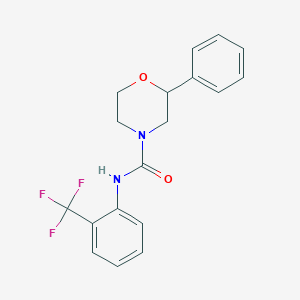

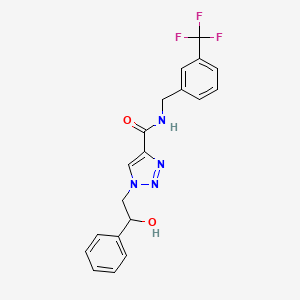

![molecular formula C7H11NO2 B2765289 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2307773-47-1](/img/structure/B2765289.png)

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the exact synthesis process for “(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide” is not specified, similar compounds have been synthesized using palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a sequential Diels Alder reaction/rearrangement sequence .科学的研究の応用

Conformational Studies and Synthetic Applications

Secondary Structures of Homo-Thiopeptides

Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, show a preference for ordered secondary structures with trans-thioamide bonds both in solid state and solution. This insight has implications for designing peptides with specific structural attributes for biomedical applications (Otani et al., 2012).

Microreactor Technology Adaptation

The synthesis sequence involving an exothermic and acylazide step for producing a pharmaceutical intermediate from 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid was adapted to microreactor technology. This adaptation enabled a continuous process under safe conditions, illustrating the potential of microreactors in pharmaceutical manufacturing (Rumi et al., 2009).

Enantioselective Synthesis

An enantioselective synthesis method for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in A2a receptor antagonist synthesis, was developed using enzymatic resolution. This method provides scalable access to this key intermediate, highlighting the utility of enzymatic processes in the synthesis of complex molecules (Wirz et al., 2010).

Organocatalytic Aldol Reactions

The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions was evaluated, revealing improved selectivity over monocyclic analogues. This work contributes to understanding the influence of acid geometry in organocatalysis and its implications for synthesizing chiral compounds (Armstrong et al., 2009).

Reactivity and Derivative Formation

Reactivity Towards Brønsted Acids

7-Oxabicyclo[2.2.1]heptadiene derivatives exhibit diverse reactivity patterns with Brønsted acids, leading to phenols, fulvenes, or retro-Diels–Alder products depending on conditions. This study underscores the complex reactivity of bicyclic systems and their potential in synthetic chemistry (Maggiani et al., 1999).

Bicyclic Amino Acid Derivatives Synthesis

Aza-Diels-Alder reactions in aqueous solutions were used to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating the utility of chiral iminium ions in asymmetric cycloadditions. This methodology provides a route to novel bicyclic amino acid derivatives with potential applications in drug discovery and development (Waldmann & Braun, 1991).

特性

IUPAC Name |

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURCZZYJLZFPGX-PBXRRBTRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)